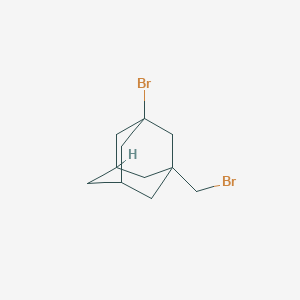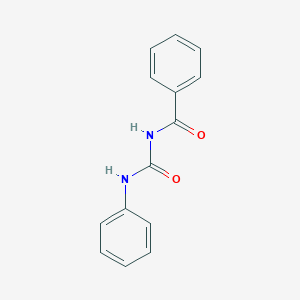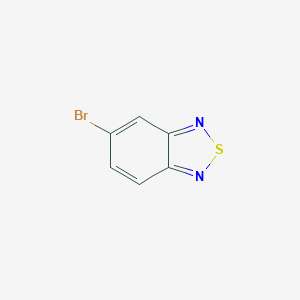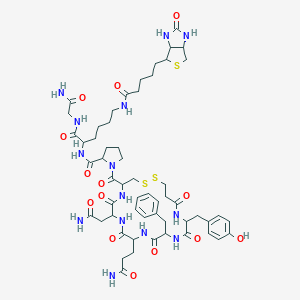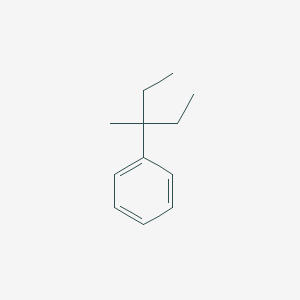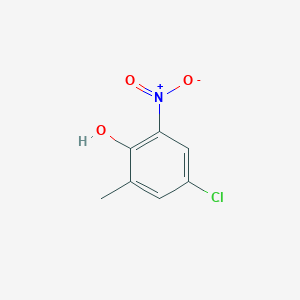
4-氯-2-甲基-6-硝基苯酚
描述
4-chloro-2-methyl-6-nitrophenol is an aromatic organic compound with the molecular formula C7H6ClNO3. It is a derivative of cresol, where the methyl group is substituted with a chlorine atom at the 4-position and a nitro group at the 6-position. This compound is known for its yellow crystalline appearance and is used in various chemical applications.
科学研究应用
4-chloro-2-methyl-6-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in studies involving enzyme inhibition and microbial toxicity.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in the production of disinfectants and antiseptics.
作用机制
Target of Action
Similar compounds like chlorinated nitrophenols are known to interact with various enzymes and proteins in bacterial cells .
Mode of Action
The mode of action of 4-chloro-2-methyl-6-nitrophenol involves a process called nucleophilic aromatic substitution . This reaction involves the replacement of one of the substituents in an aromatic ring by a nucleophile. The compound is activated by substitution with strongly electron-attracting groups such as NO2, and when very strongly basic nucleophilic reagents are used .
Biochemical Pathways
The degradation of 4-chloro-2-methyl-6-nitrophenol is suspected to involve the hnp gene cluster . The hnp genes are significantly upregulated in the presence of the compound . The enzymes HnpAB and HnpC, encoded by the hnp genes, catalyze the conversion of the compound to 1,2,4-benzenetriol via chloro-1,4-benzoquinone and the subsequent ring-cleavage of 1,2,4-benzenetriol to form maleylacetate .
Pharmacokinetics
It’s important to note that the compound’s solubility in dioxane is reported to be 05 g/5mL , which could influence its bioavailability.
Result of Action
The result of the action of 4-chloro-2-methyl-6-nitrophenol is the transformation of the compound into less harmful substances through the biochemical pathway mentioned above . This transformation is part of the compound’s degradation process, which helps in reducing its environmental impact.
Action Environment
The action of 4-chloro-2-methyl-6-nitrophenol is influenced by various environmental factors. For instance, the compound’s degradation rate can be affected by the presence of other substances, pH levels, temperature, and the presence of specific bacterial strains . Furthermore, the compound is known to be toxic to aquatic life with long-lasting effects , indicating that its action and efficacy can significantly impact the environment.
生化分析
Biochemical Properties
4-Chloro-2-methyl-6-nitrophenol interacts with various enzymes and proteins in biochemical reactions. For instance, in a Gram-negative bacterium, Cupriavidus sp. CNP-8, it is degraded via the 1,2,4-benzenetriol (BT) pathway . The enzymes involved in this pathway include HnpAB, a two-component FAD-dependent monooxygenase, and HnpC, a BT 1,2-dioxygenase .
Cellular Effects
The effects of 4-Chloro-2-methyl-6-nitrophenol on cells are primarily related to its degradation and metabolism. In Exiguobacterium sp. PMA, a Gram-positive bacterium, 4-Chloro-2-methyl-6-nitrophenol is used as the sole carbon and energy source . Its degradation results in the release of stoichiometric amounts of chloride and ammonium ions .
Molecular Mechanism
The molecular mechanism of action of 4-Chloro-2-methyl-6-nitrophenol involves its conversion to BT via chloro-1,4-benzoquinone by the enzyme HnpAB . This enzyme has a Km of 2.7 ± 1.1 μΜ and a kcat / Km of 0.17 ± 0.03 μΜ −1 min −1 . The BT ring is then cleaved by HnpC to form maleylacetate .
Temporal Effects in Laboratory Settings
The effects of 4-Chloro-2-methyl-6-nitrophenol over time in laboratory settings are yet to be fully elucidated. It is known that the bacterium Exiguobacterium sp. PMA can degrade 4-Chloro-2-methyl-6-nitrophenol up to a concentration of 0.6 mM .
Metabolic Pathways
4-Chloro-2-methyl-6-nitrophenol is involved in the BT metabolic pathway in Cupriavidus sp. CNP-8 . This pathway involves the enzymes HnpAB and HnpC .
准备方法
Synthetic Routes and Reaction Conditions
4-chloro-2-methyl-6-nitrophenol can be synthesized through the nitration of 4-chloro-o-cresol. The nitration process involves the reaction of 4-chloro-o-cresol with a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at a controlled temperature to ensure the selective introduction of the nitro group at the 6-position.
Industrial Production Methods
Industrial production of 4-chloro-2-methyl-6-nitrophenol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation techniques.
化学反应分析
Types of Reactions
4-chloro-2-methyl-6-nitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as tin(II) chloride and iron powder in acidic conditions are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Quinones
Reduction: Amino derivatives
Substitution: Various substituted phenols
相似化合物的比较
Similar Compounds
4-Chloro-3-methylphenol: Known for its disinfectant properties.
4-Chloro-2-nitrophenol: Used in the synthesis of dyes and pigments.
4-Chloro-3,5-dimethylphenol: Commonly used as a preservative in pharmaceuticals.
Uniqueness
4-chloro-2-methyl-6-nitrophenol is unique due to the presence of both chlorine and nitro substituents, which confer distinct chemical reactivity and biological activity. Its specific substitution pattern allows for selective reactions and applications that are not possible with other similar compounds.
属性
IUPAC Name |
4-chloro-2-methyl-6-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-4-2-5(8)3-6(7(4)10)9(11)12/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCYSHAXKXQEFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90170064 | |
| Record name | 4-Chloro-6-nitro-o-cresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90170064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1760-71-0 | |
| Record name | 4-Chloro-2-methyl-6-nitrophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1760-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-6-nitro-o-cresol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001760710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-6-nitro-o-cresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90170064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-6-nitro-o-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.605 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens when 4-chloro-2-methyl-6-nitrophenol is treated with chlorine in an acidic environment?
A1: Research has shown that chlorination of 4-chloro-2-methyl-6-nitrophenol with chlorine in acetic acid containing concentrated hydrochloric acid leads to the formation of epimeric acyclic carboxylic acids. [] This reaction unexpectedly opens the aromatic ring, showcasing the influence of the substituents on the reactivity of the phenol. The structures of these products were elucidated, with one confirmed by X-ray crystallography. Interestingly, similar chlorination reactions on related compounds, 2,4-dichloro-6-nitrophenol and 2,4-dichloro-6-methylphenol, did not yield analogous acyclic products. [] This highlights the specific influence of the methyl and nitro substituents on the reaction pathway.
Q2: Does 4-chloro-2-methyl-6-nitrophenol interact with DNA?
A2: Studies exploring potential interactions between environmental pollutants and DNA investigated 4-chloro-2-methyl-6-nitrophenol, identified as a transformation product of certain herbicides. [] Results suggest that this compound may interact with calf thymus DNA through a non-covalent mode. [] While the exact nature of this interaction requires further investigation, this finding raises important questions about the potential genotoxic effects of this compound.
Q3: What are the implications of the observed reactivity and DNA interaction of 4-chloro-2-methyl-6-nitrophenol?
A3: The formation of acyclic carboxylic acids from 4-chloro-2-methyl-6-nitrophenol under chlorination highlights its unique reactivity influenced by its substituents. [] This information is valuable for understanding its potential transformations in different environments and designing synthetic strategies. The observed interaction with DNA, though requiring further characterization, raises concerns about possible genotoxic effects. [] Further research is crucial to assess potential risks associated with exposure to this compound and understand its long-term impact on biological systems.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


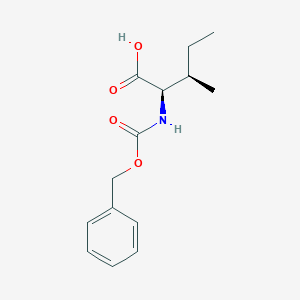
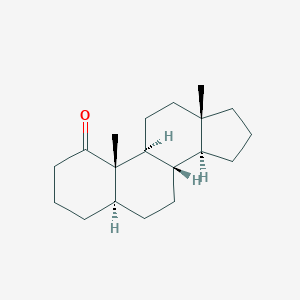
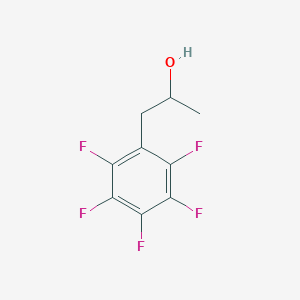

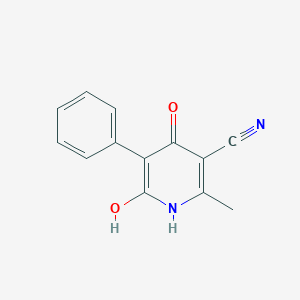
![6-[(2-Fluorophenyl)methylsulfanyl]-9-(oxolan-2-yl)purine](/img/structure/B157092.png)
